molecular formula C5H7F2NO2 B8089957 (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one

(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B8089957
M. Wt: 151.11 g/mol
InChI Key: CMRXZAKSZIVSCC-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H7F2NO2 and its molecular weight is 151.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Medicinal Molecules : Pyrrolidin-2-ones and their derivatives, like (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one, are crucial in the synthesis of new medicinal molecules due to their presence in many natural products and biologically active molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones is significant for developing new drugs with improved biological activity (Rubtsova et al., 2020).

  • Diastereoselective Synthesis : The compound is used in the diastereoselective synthesis of trifluoromethyl-containing compounds, which is essential in creating molecules with specific spatial arrangements, a key factor in drug design and development (Ohkura et al., 2003).

  • Molecular Structure Studies : Studies on pyrrolidin-2-ones involve investigating their molecular structure through methods like NMR spectroscopy and IR spectrometry. Understanding the structure is vital for applications in drug design and synthesis (Cygler et al., 1985).

  • Glycosidase Inhibition : Derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, related to (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one, show inhibitory activity toward various glycosidases. This is significant in the field of biochemistry and for therapeutic applications in diseases related to enzyme malfunction (Popowycz et al., 2004).

  • Catalysis in Chemical Reactions : Compounds containing the pyrrolidin-2-one structure act as catalysts in various chemical reactions, including asymmetric Michael addition, which is crucial in creating compounds with high enantioselectivity (Yan-fang, 2008).

  • Metabolism and Pharmacokinetics Studies : Research on similar compounds helps in understanding their metabolism, excretion, and pharmacokinetics, which is essential in drug development and determining the safety and efficacy of new pharmaceuticals (Sharma et al., 2012).

properties

IUPAC Name

(5R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(2-9)8-4(5)10/h3,9H,1-2H2,(H,8,10)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRXZAKSZIVSCC-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 2
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 3
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 4
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 5
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 6
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one

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